4-Hydroxy-1-naphthoic acid

Overview

Description

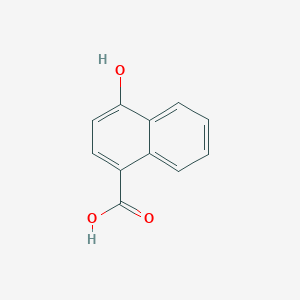

4-Hydroxy-1-naphthoic acid is a chemical compound that contains 23 bonds in total, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of dihydroxynaphthoic acids, which are important chemicals found in organisms, can be achieved using CYP199A2, a bacterial P450 from Rhodopseudomonas palustris, as an oxidation biocatalyst . This enzyme exhibits oxidation activity towards three hydroxynaphthoic acids and can efficiently catalyze the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acid respectively .Molecular Structure Analysis

The molecular structure of this compound includes 23 bonds in total: 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis

Microbial degradation of naphthalene and substituted naphthalenes, including hydroxynaphthoic acids, has been studied extensively. Various bacterial species from soil flora have displayed the ability to degrade these compounds . The biocatalytic synthesis of dihydroxynaphthoic acids by Cytochrome P450 CYP199A2 involves the oxidation of hydroxynaphthoic acids .Scientific Research Applications

Fluorescent Indicator for Complexometric Titration

4-Hydroxy-1-naphthoic acid derivatives are employed as fluorescent indicators in complexometric titration, specifically for calcium and magnesium. An example is 4-[Bis(carboxymethyl)aminomethyl]-3-hydroxy-2-naphthoic acid, which is effective in fluorimetric titration of calcium plus magnesium in conjunction with fluorimetric titrimeters, as used in the determination of magnesium in silicate rocks (Clements, Read, & Sergeant, 1971).

Spectrophotometric Reagent for Iron Determination

1-Hydroxy-4-sulpho-2-naphthoic acid, a derivative of this compound, acts as a spectrophotometric reagent for iron determination. It forms a red-brown chelate with iron, exhibiting significant sensitivity and accuracy, advantageous over traditional reagents like 5-sulphosalicylic acid (Lajunen & Aitta, 1981).

Aryl Hydrocarbon Receptor Agonists/Antagonists

This compound derivatives, like 1,4-Dihydroxy-2-naphthoic acid, are found to bind the aryl hydrocarbon receptor (AhR) and exhibit anti-inflammatory activity in the gut. These compounds are investigated for their structure-dependent AhR activity and potential therapeutic applications (Cheng et al., 2017).

Polymorphism in Pharmaceutical Applications

In pharmaceuticals, 1-hydroxy-2-naphthoic acid, a close variant, is key in pharmaceutical salt-forming and co-crystal preparation. New polymorphs of this compound have been identified, impacting its stability and application in drug formulation (Zhang, Li, & Mei, 2015).

Synthesis and Chemical Properties

This compound derivatives are synthesized for various applications. For example, studies on the synthesis process of 2-Hydroxy-1-naphthoic acid have explored its preparation from β-naphthol and sodium hydroxide, examining the effects of reaction conditions on product yield (Jiang, 2008).

Asymmetric Chromophore for Exciton-Coupled Circular Dichroism

1-Naphthoic acid, a related compound, has been utilized as a new type of asymmetric chromophore for exciton-coupled circular dichroism (ECCD), showcasing its utility in induced chirality applications (Schreder et al., 1996).

Future Directions

Research into the properties and applications of hydroxynaphthoic acids is ongoing. For example, studies have explored the formation of inclusion compounds of hydroxynaphthoic acids, comparing co-crystal vs. salt formation . Additionally, advances in regulating vitamin K2 production through metabolic engineering strategies have been discussed, with activation of the QS system and dynamic regulation of the biosynthetic pathway by Esa-PesaR leading to increased titer of 4-hydroxyphenylacetic acid .

Mechanism of Action

Target of Action

4-Hydroxy-1-naphthoic acid and its derivatives have been found to exhibit inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in neurotransmission, with MAO involved in the breakdown of monoamine neurotransmitters and ChE in the termination of impulse transmissions at cholinergic synapses.

Mode of Action

The compound interacts with its targets in a competitive and reversible manner . This means that it binds to the active site of the enzyme, preventing the substrate from binding, and thus inhibiting the enzyme’s activity. This inhibition is reversible, meaning that the compound can dissociate from the enzyme, allowing the enzyme to regain its activity .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the neurotransmitters that are the substrates of the MAO and ChE enzymes . By inhibiting these enzymes, the compound can affect the levels of these neurotransmitters, potentially leading to changes in neurological function.

Pharmacokinetics

It’s known that the compound can form solvates with certain solvents, which could potentially affect its bioavailability .

Result of Action

The primary result of the action of this compound is the inhibition of MAO and ChE enzymes . This can lead to increased levels of monoamine neurotransmitters and acetylcholine, respectively, which can have various effects on neurological function.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s ability to form solvates suggests that its activity could be affected by the presence of certain solvents . Additionally, the compound’s activity could potentially be influenced by pH, as it has been found to undergo concentration-dependent deprotonation in certain solvents .

properties

IUPAC Name |

4-hydroxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAGPCOTGOTBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322381 | |

| Record name | 4-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7474-97-7 | |

| Record name | 4-Hydroxy-1-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7474-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-4-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007474977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7474-97-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXY-4-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO8UA94R91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

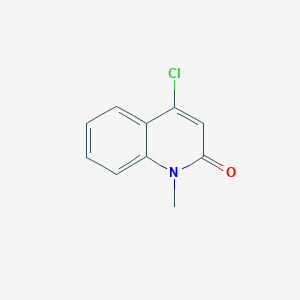

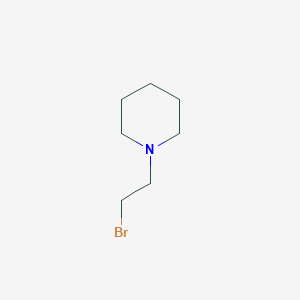

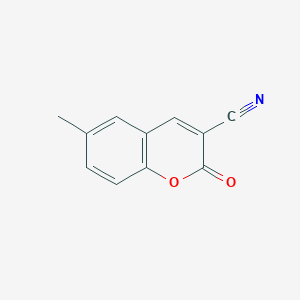

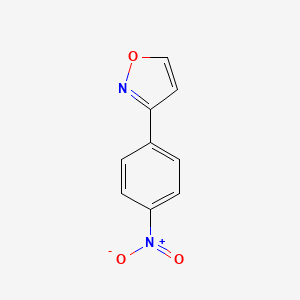

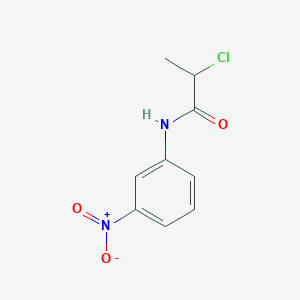

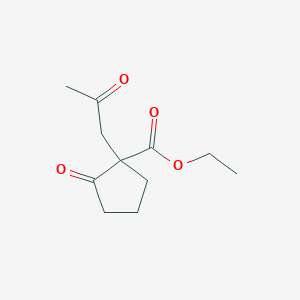

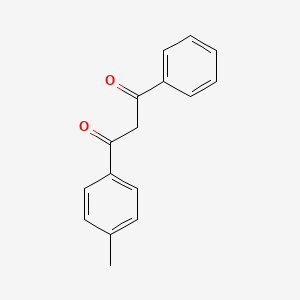

Synthesis routes and methods I

Procedure details

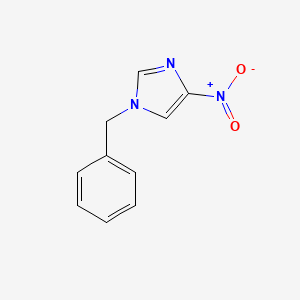

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.